Physicochemical properties of 1-(3-Chloro-2-methylphenyl)piperazine HCl
Physicochemical properties of 1-(3-Chloro-2-methylphenyl)piperazine HCl
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Chloro-2-methylphenyl)piperazine HCl
Foreword
For the researcher, scientist, and drug development professional, a comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock of all subsequent investigation. It is this foundational data that dictates formulation strategies, analytical method development, and the interpretation of pharmacological and toxicological outcomes. This guide provides a detailed examination of 1-(3-Chloro-2-methylphenyl)piperazine hydrochloride, a substituted piperazine derivative of significant interest in medicinal chemistry and pharmaceutical research.
Our approach transcends a simple recitation of data points. Instead, we delve into the causality behind experimental choices and the interrelation of these properties, offering a holistic perspective grounded in established scientific principles. This document is structured to serve as both a reference and a practical guide, providing not only the "what" but the "how" and "why" that are critical for laboratory success.
Chemical Identity and Structural Elucidation
The precise identification of a chemical entity is the first step in any rigorous scientific evaluation. 1-(3-Chloro-2-methylphenyl)piperazine HCl is a heterocyclic amine belonging to the N-arylpiperazine class. The hydrochloride salt form is typically utilized to enhance aqueous solubility and improve stability for handling and formulation.
The molecule's structure consists of a central piperazine ring, which is a six-membered saturated heterocycle containing two nitrogen atoms at opposite positions. One of these nitrogens is substituted with a 3-chloro-2-methylphenyl group. This substitution pattern is critical as it defines the molecule's steric and electronic characteristics, which in turn influence its reactivity, receptor binding affinity, and metabolic profile.
| Identifier | Data |
| IUPAC Name | 1-(3-Chloro-2-methylphenyl)piperazine, hydrochloride |
| Synonyms | 1-(3-Chloro-2-methylphenyl)piperazine HCl |
| CAS Number | 796856-42-3[1][2] |
| Molecular Formula | C₁₁H₁₆Cl₂N₂[1][2] |
| Molecular Weight | 247.17 g/mol [1][2] |
| Canonical SMILES | CC1=C(C=CC=C1Cl)N2CCNCC2.Cl |
| InChI Key | QFKKVCPQBPIHKZ-UHFFFAOYSA-N[1] |
Core Physicochemical Properties
The physical and chemical attributes of a compound are pivotal in determining its behavior in both in vitro and in vivo systems. These properties are summarized below.
| Property | Value / Description | Significance in Research & Development |
| Physical Form | White to yellow solid/crystalline powder.[1] | Influences handling, powder flow, and dissolution characteristics during formulation. |
| Melting Point | 210-214 °C (with decomposition).[3][4][5] | A sharp melting point is an indicator of purity. The decomposition temperature suggests thermal lability. |
| Solubility | Soluble in methanol.[5] Soluble in polar solvents like water and ethanol.[6] | Critical for selecting appropriate solvents for analytical testing, reaction chemistry, and formulation. Hydrochloride salt form enhances aqueous solubility. |
| pKa | Not explicitly found for this specific molecule, but piperazine itself has two pKa values: ~9.73 and ~5.35 at 298 K.[7] | The two nitrogen atoms on the piperazine ring can be protonated. The pKa values dictate the ionization state at different physiological pHs, which profoundly impacts absorption, distribution, metabolism, and excretion (ADME) properties. |
| Hygroscopicity | Reported to be hygroscopic.[5][6] | The tendency to absorb moisture from the air requires controlled storage conditions (e.g., desiccator) to ensure accurate weighing and prevent degradation. |
Synthesis and Potential Impurities
Understanding the synthetic pathway is crucial for anticipating potential impurities, which is a major focus in pharmaceutical development and regulatory submission. A common route to N-arylpiperazines involves the condensation of a substituted aniline with a bis(2-haloethyl)amine derivative.
A plausible synthesis workflow for the parent compound, 1-(3-chlorophenyl)piperazine, is well-documented and serves as a strong template.[8][9]
Caption: Generalized synthetic pathway for N-arylpiperazine hydrochlorides.
Expert Insights on Impurities: The primary impurities to monitor would include:
-
Unreacted Starting Materials: Residual 3-chloro-2-methylaniline or bis(2-chloroethyl)amine.
-
Over-alkylation Products: Formation of quaternary ammonium salts.
-
Positional Isomers: If the starting aniline contains isomeric impurities.
-
Solvent Residues: Residual xylene or other solvents used in synthesis and purification.
The control of these impurities is non-negotiable and is typically achieved through rigorous chromatographic purification and characterization by methods such as HPLC and GC-MS.
Analytical Characterization
A robust analytical package is essential to confirm the identity, purity, and stability of the compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for purity assessment and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently employed, particularly for identifying volatile impurities and for structural confirmation.[10]
Protocol: Purity Determination by Reverse-Phase HPLC-UV
This protocol provides a reliable starting point for method development. The choice of a C18 column is based on the compound's moderate lipophilicity, while the acetonitrile/water mobile phase is standard for many small molecules.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak shape for the basic amine).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
Start at 10% B.
-
Linear ramp to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute.
-
Equilibrate at 10% B for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (A common wavelength for aromatic compounds; should be optimized by running a UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
Pharmacological Context: The Phenylpiperazine Class
While data on 1-(3-Chloro-2-methylphenyl)piperazine is limited, the closely related compound 1-(3-chlorophenyl)piperazine (m-CPP) is extensively studied as the primary active metabolite of the antidepressant drug Trazodone.[11][12][13] Understanding the metabolism and pharmacology of m-CPP provides invaluable context for predicting the behavior of its analogs.
-
Metabolic Pathway: Trazodone is metabolized into m-CPP primarily by the cytochrome P450 enzyme CYP3A4 in the liver.[11] This metabolic conversion is a critical step that produces a new pharmacologically active entity from the parent drug.
Caption: Metabolic conversion of Trazodone to m-CPP via CYP3A4.
-
Pharmacological Activity: m-CPP itself acts as a non-selective serotonin receptor agonist, with a notable affinity for 5-HT2C receptors.[14] This activity contributes to the overall therapeutic and side-effect profile of Trazodone.
-
Analytical Implications: The presence of m-CPP in urine can lead to false-positive results in immunoassays for amphetamines, a significant issue in clinical and forensic toxicology.[15][16][17] Confirmatory testing by a more specific method like GC-MS or LC-MS/MS is therefore essential for patients taking Trazodone.
Stability and Storage Recommendations
The stability of a research compound is paramount for ensuring the validity of experimental results.
-
Thermal Stability: The reported melting point with decomposition indicates that the compound is sensitive to high temperatures.[3][4][5]
-
Hygroscopicity: The compound's tendency to absorb water necessitates storage in a tightly sealed container in a dry environment.[5][6]
-
Recommended Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. For long-term storage, refrigeration (-20°C) is advisable.
Conclusion
1-(3-Chloro-2-methylphenyl)piperazine HCl is a compound whose physicochemical profile—a crystalline, hygroscopic solid with good solubility in polar organic solvents—makes it amenable to standard laboratory procedures. Its structural similarity to pharmacologically active molecules like m-CPP suggests a high potential for biological activity and underscores the importance of careful characterization. The synthetic route points to a need for diligent impurity profiling, while its stability profile demands controlled storage conditions. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and accurately incorporate this molecule into their drug discovery and development programs.
References
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Rotzinger, S., Fang, J., & Baker, G.B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. [Link]
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Bain, J. R., & Schwarz, E. L. (2011). Trazodone Metabolite meta-Chlorophenylpiperazine Can Cause False-Positive Urine Amphetamine Immunoassay Results. Journal of Analytical Toxicology, 35(6), 364–368. [Link]
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Stahl, S. M. (2014). Are we done with trazodone? The potential for damage by m-CPP – a metabolite of trazodone. Acta Neuropsychiatrica, 26(4), 191-193. [Link]
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Drugs.com. (2025). Can trazodone cause a false positive on a drug test? [Link]
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Nasky, K. M., Cowan, G. L., & Schwarz, E. L. (2011). The trazodone metabolite meta-chlorophenylpiperazine can cause false-positive urine amphetamine immunoassay results. Journal of Analytical Toxicology, 35(6), 364-368. [Link]
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LookChem. (n.d.). 1-(3-Chlorophenyl)piperazine hydrochloride. [Link]
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Avanscure Lifesciences Private Limited. (n.d.). 1-(3-Chlorophenyl) Piperazine. [Link]
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PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. [Link]
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Cerilliant. (n.d.). 1-(3-Chlorophenyl)piperazine (mCPP) HCl. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]
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PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine monohydrochloride. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
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Journal of Chemical & Engineering Data. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
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